(-)-Trichostatin A

stereoselective inhibition HDAC inhibitor potency chiral purity

(-)-Trichostatin A (>98% HPLC) is the gold-standard pan-HDAC inhibitor. Its (R)-stereochemistry delivers 100-fold greater potency than SAHA, making it essential for high-throughput screening. Unlike trapoxin, TSA inhibits both nuclear HDAC1/2 and cytoplasmic HDAC6 (IC50 ~2 nM). The short plasma half-life (t1/2 6–9 min in mice) enables reversible 'pulse' inhibition studies. Choose this compound for reproducible, stereochemically validated HDAC inhibition.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 122292-85-7
Cat. No. B1663015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Trichostatin A
CAS122292-85-7
SynonymsTrichostatin A S-isomer;  (-)-Trichostatin A,; [S-(E,E)]-7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxo-2,4-heptadienamide
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
InChIKeyRTKIYFITIVXBLE-LEJRBOCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

(-)-Trichostatin A (CAS 122292-85-7): Procurement-Relevant Baseline on the Prototypical Hydroxamate HDAC Inhibitor


(-)-Trichostatin A (TSA) is a natural product derived from *Streptomyces* and serves as the prototypical, broad-spectrum hydroxamate-based inhibitor of Zn²⁺-dependent class I and II histone deacetylases (HDACs) . The compound's biological activity is critically dependent on its (R)-stereochemistry at the chiral center and the presence of the hydroxamic acid moiety, which functions as the zinc-binding group essential for catalytic inhibition [1]. TSA is a foundational tool compound in epigenetics research and is widely used as a positive control for pan-HDAC inhibition in both *in vitro* and *in vivo* experimental systems .

Why (-)-Trichostatin A Cannot Be Interchanged with Generic 'HDAC Inhibitors' Without Compromising Experimental Fidelity


Substituting (-)-Trichostatin A with another 'pan-HDAC inhibitor' or its enantiomer introduces significant and quantifiable experimental variability due to fundamental differences in stereochemical activity, isoform selectivity profiles, and structural zinc-binding modalities [1]. The (S)-enantiomer of TSA is >50-fold less potent, while alternative HDAC inhibitors such as SAHA, MS-275, or apicidin exhibit markedly different isoform inhibition spectra (e.g., HDAC1 vs. HDAC6) and zinc coordination geometries [2][3]. These molecular-level distinctions translate directly into divergent effects on histone acetylation patterns, gene expression, and downstream cellular phenotypes [1]. The following quantitative evidence provides the precise, comparator-based justification for selecting (-)-Trichostatin A for applications requiring well-characterized, broad-spectrum class I/II HDAC inhibition.

Quantitative Differentiation Evidence for (-)-Trichostatin A (CAS 122292-85-7) Versus Key Comparators


Stereochemical Purity as a Determinant of HDAC Inhibitory Activity: (R)-TSA Versus (S)-TSA Enantiomer

The biological activity of Trichostatin A is exquisitely sensitive to stereochemistry. In side-by-side assays using Friend leukemia cells and normal rat fibroblasts, the (S)-enantiomer of TSA was 50- to 70-fold less potent than the naturally occurring (R)-enantiomer [1]. This quantitative difference underscores the absolute requirement for the correct stereochemical configuration for effective HDAC inhibition. Procuring material with undefined or racemic stereochemistry will therefore result in drastically underestimated or null biological activity.

stereoselective inhibition HDAC inhibitor potency chiral purity

Isoform-Selectivity Profile of (-)-Trichostatin A: Comparative Potency Across HDAC1, HDAC2, HDAC6, and HDAC8

(-)-Trichostatin A exhibits a distinct and well-characterized inhibitory profile across class I and II HDAC isoforms. In a standardized 10-dose IC50 assay using purified recombinant HDAC enzymes, TSA demonstrated IC50 values of 6 nM (HDAC1), 21 nM (HDAC2), 2 nM (HDAC6), and 923 nM (HDAC8) [1]. This profile—characterized by high potency against HDAC1/2/6 but significantly reduced activity against HDAC8—contrasts sharply with comparators like MS-275 (which preferentially inhibits HDAC1 with IC50 ~300 nM and is inactive against HDAC8) and SAHA (which inhibits HDAC8 with IC50 ~960 nM) [1][2]. The >450-fold difference in TSA's potency between HDAC6 (2 nM) and HDAC8 (923 nM) provides a unique experimental control for dissecting isoform-specific functions within the same compound treatment.

HDAC isoform selectivity IC50 profiling pan-HDAC inhibition

Functional Inhibition of HDAC6 by (-)-Trichostatin A Versus Trapoxin: A Defining Selectivity Dichotomy

A critical functional distinction between (-)-Trichostatin A and the cyclic tetrapeptide HDAC inhibitor trapoxin (TPX) lies in their activity against HDAC6, a cytoplasmic class IIb deacetylase that regulates microtubule dynamics. While TSA potently inhibits HDAC6 (IC50 ≈ 2 nM) alongside class I HDACs, TPX is completely ineffective against HDAC6 [1]. In cellular assays, TSA treatment induces tubulin hyperacetylation—a direct readout of HDAC6 inhibition—whereas TPX treatment does not [1]. This dichotomy is essential for experimental designs aiming to discern nuclear (class I HDAC) versus cytoplasmic (HDAC6) contributions to observed phenotypes.

HDAC6 selectivity trapoxin resistance cytoplasmic deacetylase

Comparative Plasma Pharmacokinetics of (-)-Trichostatin A: Rapid Absorption and Extensive Metabolism in Murine Models

For *in vivo* applications, the rapid pharmacokinetic profile of (-)-Trichostatin A dictates experimental design parameters. Following intraperitoneal administration in mice, TSA is detectable in plasma within 2 minutes and achieves a Cmax of 40 µg/mL (high dose, 80 mg/kg) or 8 ng/mL (low dose, 0.5 mg/kg) within 5 minutes, followed by a rapid elimination half-life (t1/2) of 6.3–9.6 minutes [1]. This rapid clearance is driven by extensive Phase I metabolism, primarily N-demethylation and hydroxamic acid reduction, though the N-demethylated metabolite retains HDAC-inhibitory activity [1]. This profile contrasts with orally bioavailable agents like SAHA, which exhibit longer systemic exposure. Researchers must account for this rapid clearance by employing continuous infusion, frequent dosing, or local delivery methods to maintain target engagement.

in vivo pharmacokinetics plasma half-life metabolic stability

Comparative Potency in Standardized HDAC Inhibition Assays: TSA (1 nM) Versus SAHA (100 nM) in a Marine-Derived Compound Screen

In a standardized screening context for novel HDAC inhibitors, (-)-Trichostatin A demonstrates superior potency at lower concentrations compared to the clinically approved agent SAHA. As positive controls in a marine natural product screen, TSA at 1 nM achieved 52 ± 8% inhibition of HDAC activity, whereas SAHA required a 100-fold higher concentration (100 nM) to achieve a comparable 60 ± 5% inhibition [1]. This 100-fold difference in the effective concentration for near-maximal inhibition highlights TSA's exceptional potency and justifies its selection as a high-sensitivity positive control for assay development and validation.

HDAC inhibitor controls assay validation TSA vs SAHA

Zinc-Binding Modality of (-)-Trichostatin A: A Structural Basis for Differential HDAC6 Inhibition Compared to Bulky Hydroxamates

The atomic-level interaction of (-)-Trichostatin A with the catalytic zinc ion in HDAC6 differs fundamentally from that of bulkier, HDAC6-selective hydroxamate inhibitors. Ultrahigh-resolution X-ray crystallography of the HDAC6–TSA complex reveals that TSA can adopt two distinct Zn²⁺-binding conformers, including a bidentate coordination mode [1]. In contrast, sterically bulky HDAC6-selective phenylhydroxamate inhibitors are constrained to an unusual monodentate Zn²⁺ coordination geometry [1]. This structural flexibility of TSA's zinc-binding group contributes to its broad-spectrum activity across multiple HDAC isoforms and explains why TSA remains a versatile tool for probing the conserved catalytic machinery of Zn²⁺-dependent HDACs.

zinc-binding group HDAC6 structural biology monodentate coordination

High-Value Application Scenarios for (-)-Trichostatin A Based on Quantitative Differentiation Evidence


As a High-Potency, Broad-Spectrum Positive Control for HDAC Inhibitor Screening Assays

Given its 100-fold higher potency compared to SAHA at equivalent inhibition levels (52% inhibition at 1 nM TSA vs. 60% inhibition at 100 nM SAHA) [1], (-)-Trichostatin A is the preferred positive control for high-throughput screening assays aiming to identify novel HDAC inhibitors with nanomolar potency. Its use minimizes compound consumption while maximizing assay sensitivity and signal-to-noise ratio.

For Dissecting Nuclear (Class I) Versus Cytoplasmic (HDAC6) Deacetylase Functions

TSA's potent inhibition of both class I HDACs (HDAC1/2) and the cytoplasmic HDAC6 (IC50 ≈ 2 nM) makes it an ideal tool for experiments requiring simultaneous blockade of both nuclear and cytoplasmic deacetylase activities [2]. In contrast, trapoxin (TPX) fails to inhibit HDAC6 [2], making TSA the superior choice for studies investigating the integrated role of histone and tubulin acetylation in processes such as cell motility, mitosis, and stress response.

In Experimental Protocols Requiring Acute, Pulse-Like HDAC Inhibition In Vivo

The extremely short plasma half-life of TSA (t1/2 = 6.3–9.6 min following i.p. administration in mice) [3] renders it uniquely suited for studies requiring a transient, reversible 'pulse' of HDAC inhibition. This pharmacokinetic profile allows researchers to examine the immediate downstream consequences of HDAC blockade without the confounding effects of prolonged target engagement or compensatory feedback mechanisms, provided appropriate dosing schedules or local delivery methods are employed.

As a Stereochemically-Defined Standard for Chiral Purity Validation in HDAC Pharmacology

The 50- to 70-fold difference in biological activity between (R)-TSA and (S)-TSA [4] establishes (-)-Trichostatin A as a critical reference standard for validating the stereochemical purity of synthetic HDAC inhibitors. Any deviation from the correct (R)-configuration leads to a predictable and drastic loss of function, making TSA an essential benchmark for quality control in medicinal chemistry programs targeting the HDAC active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Trichostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.